3,4,5-Trichlorobenzamide
Description
3,4,5-Trichlorobenzamide is a chlorinated aromatic amide with the molecular formula C₆H₂Cl₃CONH₂, featuring three chlorine atoms at the 3rd, 4th, and 5th positions of the benzene ring and an amide (-CONH₂) functional group. The amide group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar trichlorobenzenes and more basic chlorinated anilines.
Properties
Molecular Formula |
C7H4Cl3NO |
|---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
3,4,5-trichlorobenzamide |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) |
InChI Key |
VFMSTIJCEMFUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The symmetrical 1,3,5-Trichlorobenzene has a lower water solubility compared to the asymmetrical 1,2,4-isomer due to packing efficiency .
- This compound’s amide group significantly increases polarity, leading to higher water solubility and reduced volatility compared to TCBs.
Comparison with Chlorinated Aniline Derivatives
Chlorinated anilines, such as 2,3,5,6-tetrachloroaniline (C₆HCl₄NH₂), share structural similarities but differ in functional groups.
Table 2: Functional Group Impact on Properties
Key Findings :
- The amide group in this compound reduces basicity compared to chlorinated anilines, making it less reactive in electrophilic substitution reactions.
- Enhanced hydrogen bonding in the amide derivative improves solubility in polar solvents but may reduce thermal stability .
Comparison with Other Chlorinated Benzamides
While the provided evidence lacks direct data on other chlorinated benzamides, structural analogies allow for inferences:
- Chlorine Substitution Patterns : The 3,4,5-trichloro configuration creates steric hindrance and electronic effects distinct from isomers like 2,4,5-trichlorobenzamide. This likely impacts crystallinity and melting points.
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